6-(tert-Butyl)-2-methylnicotinaldehyde
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Overview
Description
6-(tert-Butyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a tert-butyl group at the 6th position and a methyl group at the 2nd position on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-methylnicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate nicotinic acid derivative.
Functional Group Introduction: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and an aluminum chloride catalyst.
Formylation: The formyl group is introduced at the 2nd position using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: 6-(tert-Butyl)-2-methylnicotinic acid.
Reduction: 6-(tert-Butyl)-2-methyl-2-hydroxynicotinaldehyde.
Substitution: 6-(tert-Butyl)-2-methyl-3-bromonicotinaldehyde.
Scientific Research Applications
6-(tert-Butyl)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
6-tert-Butyl-meta-cresol: Used as a flavor and fragrance agent.
tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.
Uniqueness
6-(tert-Butyl)-2-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl and methyl groups makes it a valuable compound for studying structure-activity relationships in various research fields.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
6-tert-butyl-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H15NO/c1-8-9(7-13)5-6-10(12-8)11(2,3)4/h5-7H,1-4H3 |
InChI Key |
CADDXAFTDOHBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)(C)C)C=O |
Origin of Product |
United States |
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